molecular formula C19H22N4O2 B11126709 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11126709
M. Wt: 338.4 g/mol
InChI Key: OTHRNEDTZCFDSG-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3-acetyl-substituted indole moiety linked via a methylene bridge to a 1,3,5-trimethyl-1H-pyrazole group. The indole ring system, a bicyclic aromatic heterocycle, is substituted at the 3-position with an acetyl group, which may enhance electronic interactions or metabolic stability. The pyrazole moiety, substituted with three methyl groups, contributes steric bulk and lipophilicity. Such structural features are common in medicinal chemistry for optimizing target binding and pharmacokinetic properties.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H22N4O2/c1-12-16(13(2)22(4)21-12)9-20-19(25)11-23-10-17(14(3)24)15-7-5-6-8-18(15)23/h5-8,10H,9,11H2,1-4H3,(H,20,25)

InChI Key

OTHRNEDTZCFDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the acetylated indole with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s indole and pyrazole moieties are of interest due to their presence in many bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole and pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to metal ions and participate in coordination chemistry, affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with "2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide," differing in heterocyclic systems, substituents, or linker groups. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Differences Key Substituents/Modifications Potential Implications References
Target Compound : this compound Indole + 1,3,5-trimethylpyrazole linked via acetamide 3-acetyl-indole; trimethylpyrazole Enhanced aromatic stacking and lipophilicity
N-(pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Pyridine replaces indole Pyridine instead of indole; same pyrazole substituents Reduced hydrogen-bonding capacity vs. indole
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide Dual pyrazole system Bromo and methyl on pyrazole; N-methylation Increased steric hindrance and halogen bonding
2-[1-oxo-2(1H)-phthalazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide Phthalazine replaces indole Phthalazine ring; keto group Altered π-π interactions and solubility
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone core with isoxazole Fluoro-substituted indolinone; isoxazole linker Potential kinase inhibition via planar structure

Key Observations :

Phthalazine () introduces a larger aromatic system, which may improve stacking interactions but reduce metabolic stability .

Substituent Effects: Bromo and methyl groups on pyrazole () increase steric bulk and may enhance halogen bonding, useful in targeting hydrophobic enzyme pockets . Acetyl substitution on indole (target compound) could improve solubility compared to non-polar alkyl groups .

Research Findings and Implications

  • Indole-based analogs (e.g., ) are often explored for kinase or GPCR modulation due to their aromatic and hydrogen-bonding capabilities.
  • Pyrazole modifications (e.g., –9) are frequently used to fine-tune lipophilicity and metabolic stability.
  • The acetyl group on the indole may serve as a hydrogen-bond acceptor, enhancing interactions with polar residues in target proteins .

Further studies should prioritize synthesizing the target compound and evaluating its bioactivity against relevant therapeutic targets, such as inflammatory or oncological pathways.

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structural components of this compound suggest a promising profile for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.4 g/mol. The compound consists of an indole moiety linked to a pyrazole group, which is known for its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, it has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies reveal that the compound can induce apoptosis in a dose-dependent manner, particularly in various cancer cell lines .

Anticancer Activity

The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity:

  • HeLa Cells : IC50 = 0.52 µM
  • MCF-7 Cells : IC50 = 0.34 µM
  • HT-29 Cells : IC50 = 0.86 µM

These findings suggest that the compound is particularly effective against breast and cervical cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their potential applications:

StudyCompoundCell LineIC50 (µM)Mechanism
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Induces apoptosis
Jin et al. (2022)1-substituted pyrazole derivativesVarious0.07 - 7.4Inhibits Aurora-A kinase
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic agent

These studies highlight the broader context within which the compound can be analyzed, emphasizing the relevance of pyrazole derivatives in cancer therapy.

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